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Compound of Interest

Compound Name: Tredaptive

Cat. No.: B1245522 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a detailed analysis of the methodological flaws in the early clinical trials of

Tredaptive (extended-release niacin/laropiprant). The information is presented in a question-

and-answer format to address specific issues that may be encountered during experimental

design and data interpretation in related fields.

Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing Tredaptive?

A1: Tredaptive was developed to combine the lipid-modifying effects of nicotinic acid (niacin)

with the flushing-inhibitory properties of laropiprant. Nicotinic acid favorably alters lipid profiles

by lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-

density lipoprotein (HDL) cholesterol.[1][2] However, its clinical use is often limited by a

common side effect: cutaneous flushing (redness and warmth of the skin), which is primarily

mediated by the release of prostaglandin D2 (PGD2).[3][4][5][6][7] Laropiprant is a selective

antagonist of the PGD2 receptor subtype 1 (DP1), designed to block the vasodilatory effects of

PGD2 and thereby reduce niacin-induced flushing, potentially improving patient adherence to

therapy.[3][8][9][10][11]

Q2: What were the major clinical trials that investigated the efficacy and safety of Tredaptive?

A2: The two major clinical trials that evaluated the combination of extended-release niacin and

laropiprant were the HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the
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Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic

Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes) trials. These

studies were designed to determine if adding niacin to statin therapy could further reduce

cardiovascular events in high-risk patients.[1][12]

Q3: Why did the HPS2-THRIVE and AIM-HIGH trials fail to show a clinical benefit for

Tredaptive?

A3: Both the HPS2-THRIVE and AIM-HIGH trials were ultimately stopped prematurely due to a

lack of efficacy and, in the case of HPS2-THRIVE, an increase in non-fatal serious adverse

events.[1][13] The primary methodological flaw in both studies was the evolving landscape of

cardiovascular risk reduction. By the time these trials were conducted, statin therapy had

become the standard of care and was highly effective at lowering LDL cholesterol. The patient

populations in both trials were already on intensive statin therapy, achieving very low baseline

LDL levels.[2][14] This left little residual risk to be addressed by modifying HDL cholesterol or

triglycerides with niacin, making it difficult to demonstrate an incremental clinical benefit.

Furthermore, the AIM-HIGH trial was criticized for being underpowered to detect a smaller than

anticipated treatment effect.[14] In HPS2-THRIVE, the addition of niacin/laropiprant to statin

therapy did not significantly reduce the risk of major vascular events but did lead to a

statistically significant increase in serious adverse events, including bleeding, infections, and

new-onset diabetes.[12]

Troubleshooting Guides
Issue: Designing a clinical trial for a lipid-modifying agent in the modern era of statin therapy.

Troubleshooting Steps:

Patient Population Selection: Carefully consider the baseline characteristics of the target

population. Enrolling patients with well-controlled LDL cholesterol on high-intensity statin

therapy may make it challenging to demonstrate the efficacy of a new agent. Consider

focusing on patient populations with residual high risk despite optimal statin therapy, such as

those with persistently elevated triglycerides or specific genetic markers.

Primary Endpoint Selection: The primary endpoint should be robust and clinically meaningful.

Composite endpoints are common in cardiovascular trials, but each component should be
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carefully considered. Given the efficacy of modern therapies, a very large sample size or a

longer follow-up period may be necessary to detect a statistically significant difference in

major adverse cardiovascular events (MACE).

Statistical Power: Ensure the trial is adequately powered to detect a clinically meaningful,

albeit potentially smaller, treatment effect. The effect size assumption in the power

calculation should be realistic in the context of current standard of care.

Safety Monitoring: Implement a robust safety monitoring plan to detect any potential adverse

effects of the investigational agent, especially when used in combination with other potent

medications.

Quantitative Data Summary
The following tables summarize the key quantitative data from the HPS2-THRIVE and AIM-

HIGH trials.

Table 1: HPS2-THRIVE Trial - Primary and Secondary Endpoints
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Outcome
Niacin/Laropip
rant Group
(N=12,838)

Placebo Group
(N=12,835)

Hazard Ratio
(95% CI)

P-Value

Primary

Endpoint: Major

Vascular Events

1696 (13.2%) 1758 (13.7%) 0.96 (0.90-1.03) 0.29

Components of

Primary

Endpoint:

Major Coronary

Event
668 (5.2%) 694 (5.4%) 0.96 (0.87-1.07) 0.51

Stroke 498 (3.9%) 499 (3.9%) 1.00 (0.88-1.13) 0.96

Coronary

Revascularizatio

n

591 (4.6%) 664 (5.2%) 0.89 (0.80-0.99) 0.03

Non-coronary

Revascularizatio

n

236 (1.8%) 258 (2.0%) 0.92 (0.77-1.09) 0.33

Data sourced from the HPS2-THRIVE Collaborative Group, N Engl J Med 2014.[15]

Table 2: AIM-HIGH Trial - Primary and Secondary Endpoints
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Outcome
Niacin Group
(N=1718)

Placebo Group
(N=1696)

Hazard Ratio
(95% CI)

P-Value

Primary

Endpoint:

Composite of

CHD death,

nonfatal MI,

ischemic stroke,

hospitalization

for ACS, or

symptom-driven

revascularization

282 (16.4%) 274 (16.2%) 1.02 (0.87-1.21) 0.79

Secondary

Endpoint:

Composite of

CHD death,

nonfatal MI, or

ischemic stroke

170 (9.9%) 166 (9.8%) 1.03 (0.83-1.27) 0.80

Data sourced from the AIM-HIGH Investigators, N Engl J Med 2011.[16][17]

Experimental Protocols
HPS2-THRIVE Trial Methodology

Study Design: A large-scale, randomized, placebo-controlled trial.[12]

Patient Population: 25,673 patients aged 50 to 80 years with pre-existing occlusive arterial

disease.[18][19]

Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral

arterial disease, or diabetes with symptomatic coronary artery disease.[14]

Exclusion Criteria: History of liver disease, myopathy, or peptic ulcer disease.[14]
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Run-in Phase: All participants received simvastatin 40 mg daily (with ezetimibe 10 mg added

if needed) to lower LDL cholesterol. This was followed by a run-in period with open-label

extended-release niacin/laropiprant to ensure tolerability.[18]

Randomization: Patients who tolerated the run-in phase were randomly assigned to receive

either extended-release niacin 2 g/laropiprant 40 mg daily or a matching placebo.[12]

Primary Endpoint: The first occurrence of a major vascular event, defined as a composite of

nonfatal myocardial infarction, death from coronary causes, stroke of any cause, or any

arterial revascularization procedure.[14]

AIM-HIGH Trial Methodology

Study Design: A randomized, double-blind, placebo-controlled trial.[1]

Patient Population: 3,414 patients with established cardiovascular disease, low levels of HDL

cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglycerides (150-400

mg/dL).[2]

Inclusion Criteria: Age 45 years or older with a history of coronary, cerebrovascular, or

peripheral arterial disease.[13]

Background Therapy: All patients were receiving simvastatin (40-80 mg daily), with the

addition of ezetimibe if necessary, to maintain LDL cholesterol levels between 40 and 80

mg/dL.[2]

Randomization: Patients were randomly assigned to receive either extended-release niacin

(1500 to 2000 mg daily) or a matching placebo.[2]

Primary Endpoint: A composite of the first event of death from coronary heart disease,

nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary

syndrome, or symptom-driven coronary or cerebral revascularization.[17]
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Caption: Nicotinic acid-induced flushing pathway and the mechanism of action of laropiprant.
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Caption: Dual mechanism of action of Tredaptive (Nicotinic Acid and Laropiprant).
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Caption: Simplified experimental workflow of the HPS2-THRIVE clinical trial.
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Caption: Simplified experimental workflow of the AIM-HIGH clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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